methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate
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Overview
Description
Methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a methyl ester group, a chlorobenzyl group, and an alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate typically involves the reaction of 2-chlorobenzylamine with methyl N-carbamoyl-L-alaninate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(2-chlorobenzyl)carbamoyl]-L-valinate
- Methyl N-[(2-chlorobenzyl)carbamoyl]-L-leucinate
- Methyl N-[(2-chlorobenzyl)carbamoyl]-L-isoleucinate
Uniqueness
Methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate is unique due to its specific structural features, such as the presence of the alaninate moiety, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
956397-16-3 |
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Molecular Formula |
C12H15ClN2O3 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-chlorophenyl)methylcarbamoylamino]propanoate |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(11(16)18-2)15-12(17)14-7-9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H2,14,15,17)/t8-/m0/s1 |
InChI Key |
ORDKFDMNJMDKIU-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)NCC1=CC=CC=C1Cl |
Canonical SMILES |
CC(C(=O)OC)NC(=O)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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